molecular formula C10H11ClO3 B13971653 3-((3-Chlorobenzyl)oxy)propanoic acid

3-((3-Chlorobenzyl)oxy)propanoic acid

Katalognummer: B13971653
Molekulargewicht: 214.64 g/mol
InChI-Schlüssel: FJHCMWZSIZWLGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((3-Chlorobenzyl)oxy)propanoic acid is an organic compound with the molecular formula C10H11ClO3 It is a derivative of propanoic acid where the hydrogen atom of the hydroxyl group is replaced by a 3-chlorobenzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-Chlorobenzyl)oxy)propanoic acid typically involves the reaction of 3-chlorobenzyl alcohol with propanoic acid under acidic conditions. The reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The process involves the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 3-((3-Chlorobenzyl)oxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom in the benzyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Derivatives with different functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

3-((3-Chlorobenzyl)oxy)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various industrial compounds.

Wirkmechanismus

The mechanism of action of 3-((3-Chlorobenzyl)oxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of fatty acids, leading to reduced lipid accumulation in cells.

Vergleich Mit ähnlichen Verbindungen

  • 3-((4-Chlorobenzyl)oxy)propanoic acid
  • 3-((3-Bromobenzyl)oxy)propanoic acid
  • 3-((3-Methylbenzyl)oxy)propanoic acid

Comparison: Compared to its analogs, 3-((3-Chlorobenzyl)oxy)propanoic acid exhibits unique properties due to the presence of the chlorine atom in the benzyl group. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications in research and industry.

Eigenschaften

Molekularformel

C10H11ClO3

Molekulargewicht

214.64 g/mol

IUPAC-Name

3-[(3-chlorophenyl)methoxy]propanoic acid

InChI

InChI=1S/C10H11ClO3/c11-9-3-1-2-8(6-9)7-14-5-4-10(12)13/h1-3,6H,4-5,7H2,(H,12,13)

InChI-Schlüssel

FJHCMWZSIZWLGD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)COCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.